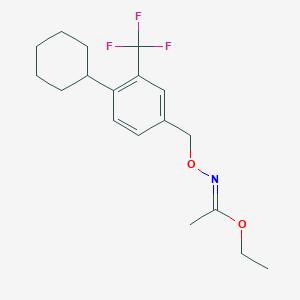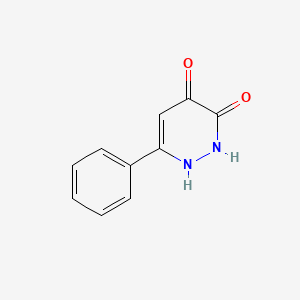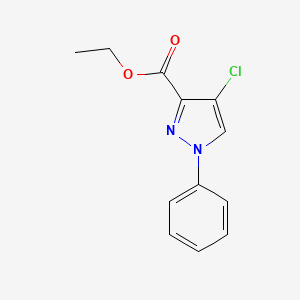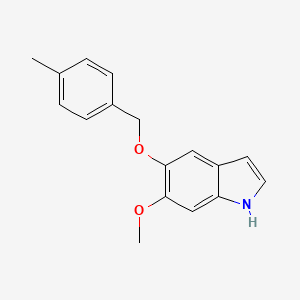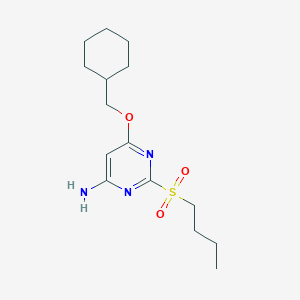
2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of a butylsulfonyl group at the 2-position, a cyclohexylmethoxy group at the 6-position, and an amine group at the 4-position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation using butylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Cyclohexylmethoxy Group: The cyclohexylmethoxy group can be introduced through an etherification reaction using cyclohexylmethanol and a suitable leaving group such as tosyl chloride.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the butylsulfonyl, cyclohexylmethoxy, or amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine depends on its specific application. In biological systems, it may exert its effects by:
Binding to Specific Enzymes or Receptors: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.
Modulating Molecular Pathways: The compound may influence various molecular pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
- 2-(Ethylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
- 2-(Propylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
Uniqueness
2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is unique due to the presence of the butylsulfonyl group, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can result in different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
651733-96-9 |
|---|---|
分子式 |
C15H25N3O3S |
分子量 |
327.4 g/mol |
IUPAC 名称 |
2-butylsulfonyl-6-(cyclohexylmethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C15H25N3O3S/c1-2-3-9-22(19,20)15-17-13(16)10-14(18-15)21-11-12-7-5-4-6-8-12/h10,12H,2-9,11H2,1H3,(H2,16,17,18) |
InChI 键 |
ZAKXYNYWFRXIIU-UHFFFAOYSA-N |
规范 SMILES |
CCCCS(=O)(=O)C1=NC(=CC(=N1)OCC2CCCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


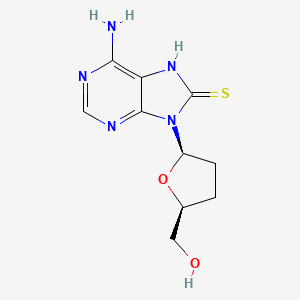

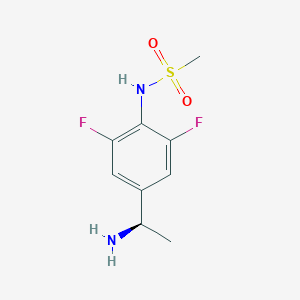
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
